N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine
Overview
Description
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C14H15BrN2. It is known for its applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzene ring with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine can be synthesized through various methods. One common approach involves the reaction of benzene-1,2-diamine with benzyl bromide and methyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydroxide. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity . The compound’s ability to interact with nuclear factor-kappa B (NF-κB) and other transcription factors further contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but lacks the benzyl group.
N1-Benzyl-4-methylbenzene-1,2-diamine: Similar structure but lacks the bromine atom.
N1-Benzyl-N1-methylbenzene-1,2-diamine: Similar structure but lacks the bromine atom.
Uniqueness
N1-Benzyl-4-bromo-N1-methylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic benefits .
Properties
IUPAC Name |
1-N-benzyl-4-bromo-1-N-methylbenzene-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADJLRYTSKBGGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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